4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride
Description
4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride is a compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials
Properties
IUPAC Name |
4-[(5-hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.ClH/c22-19-5-11-1-13(7-19)17(14(2-11)8-19)21-18-15-3-12-4-16(18)10-20(23,6-12)9-15;/h11-18,21-23H,1-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKDVUENQQZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4C5CC6CC4CC(C6)(C5)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride typically involves multiple steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the amino and hydroxyl groups . The reaction conditions often involve the use of strong reducing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of adamantane derivatives, including this compound, often relies on large-scale chemical synthesis techniques. These methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity . The scalability of these processes is crucial for meeting the demand in pharmaceutical and other industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Scientific Research Applications
4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, this compound is used in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of 4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Understanding these interactions is crucial for developing new therapeutic agents based on this compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride include other adamantane derivatives such as 1-aminoadamantane hydrochloride and 4-amino-1-adamantanol hydrochloride . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of hydroxyl and amino groups attached to the adamantane core . This structural feature enhances its potential for various applications, particularly in medicinal chemistry and drug development .
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